molecular formula C16H22O4 B12074251 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

Cat. No.: B12074251
M. Wt: 278.34 g/mol
InChI Key: BKBDCHIWGLDPNK-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid

InChI

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)

InChI Key

BKBDCHIWGLDPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolic pathway associated with various neurodegenerative conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease.

Case Study: Inhibition Efficacy

A study demonstrated that certain derivatives showed significant inhibition rates against kynurenine-3-hydroxylase:

CompoundKynurenine-3-Hydroxylase Inhibition (%) at 100 µMKynurenine-3-Hydroxylase Inhibition (%) at 1 mM
FCE 273777596
FCE 273843097

This data suggests that higher concentrations can yield more substantial inhibitory effects, indicating a dose-dependent response that could be beneficial for therapeutic applications .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Its derivatives have been tested against various pathogens, including those responsible for malaria and other parasitic infections.

In Vitro Studies

In vitro tests have shown that certain derivatives can inhibit the growth of Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating malaria and sleeping sickness:

PathogenCompound TestedEC50 (µM)
Plasmodium falciparumCompound 1>5
Trypanosoma bruceiCompound 2<30
Leishmania infantumCompound 3<2

These results highlight the compound's potential as a lead for developing new antimalarial and antiparasitic drugs .

Synthesis and Formulation

The synthesis of this compound involves several steps, typically requiring careful control of reaction conditions to optimize yield and purity. The following table summarizes key synthetic routes:

StepReagents/ConditionsYield (%)
Step 1tert-butyl alcohol + phenethylbutanoic acid + catalyst85
Step 2Oxidation with appropriate oxidizing agent90

These synthetic routes demonstrate the feasibility of producing this compound on a scale suitable for research and potential clinical use .

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its ability to act as a protecting group for amines. The tert-butoxy group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multistep organic synthesis and peptide chemistry.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid
  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.34 g/mol
  • CAS No.: 156109-58-9
  • Key Features :
    • A tert-butoxy ester group at position 3.
    • A phenethyl substituent at position 2.
    • A carboxylic acid moiety at position 1.

Applications :
Primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research for constructing lipophilic moieties in drug candidates .

Comparison with Structurally Similar Compounds

Alkoxy Group Variants

Compound Name CAS No. Alkoxy Group Substituent Position Molecular Formula Key Differences
4-Oxo-2-phenyl-4-propoxybutanoic acid 152590-26-6 Propoxy 4 C₁₃H₁₆O₄ Lower steric bulk compared to tert-butoxy; reduced stability under acidic conditions .
4-Ethoxy-4-oxo-3-phenylbutanoic acid 32971-21-4 Ethoxy 4 C₁₂H₁₄O₄ Smaller alkoxy group increases polarity; phenyl at position 3 alters steric interactions .
4-Butoxy-4-oxo-3-phenylbutanoic acid 152590-27-7 Butoxy 4 C₁₄H₁₈O₄ Longer alkoxy chain enhances lipophilicity; phenyl at position 3 may hinder reactivity .

Impact of Alkoxy Groups :

  • tert-Butoxy : High steric hindrance and stability due to branched structure; resistant to nucleophilic attack .
  • Propoxy/Ethoxy : Lower steric bulk increases susceptibility to hydrolysis but improves solubility in polar solvents .

Substituent Position and Chain Length

Compound Name CAS No. Substituent Position Molecular Formula Key Differences
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 156109-58-9 Benzyl 2 C₁₅H₂₀O₄ Shorter phenethyl chain reduces lipophilicity; benzyl group increases aromatic π-π stacking potential .
4-Oxo-4-(3-phenylpropoxy)butanoic acid 1129-46-0 3-Phenylpropoxy 4 C₁₃H₁₆O₄ Extended alkoxy chain (3-phenylpropoxy) enhances hydrophobicity; lacks phenethyl group .
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 1031281-07-8 Bromophenyl, thienylmethyl amino 4, 2 C₁₅H₁₄BrNO₃S Bromine increases molecular weight (368.25 g/mol); thienylmethyl amino adds heterocyclic reactivity .

Structural Implications :

  • Phenethyl vs. Benzyl : Phenethyl’s longer chain enhances membrane permeability in drug design .

Functional Group Additions

Compound Name CAS No. Functional Groups Molecular Formula Key Differences
(S)-4-(tert-Butoxy)-3-((Boc)amino)-4-oxobutanoic acid 34582-32-6 tert-Butoxy, Boc-protected amino C₁₃H₂₃NO₆ Boc group enables peptide coupling; reduced stability under acidic conditions .
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid 59768-74-0 Boc-amino, methoxy C₁₀H₁₇NO₆ Methoxy ester at position 4 enhances hydrolysis resistance; Boc-amino adds orthogonal protection .

Functional Group Effects :

  • Boc Protection : Facilitates stepwise synthesis but requires acidic deprotection .
  • Methoxy Ester : More stable toward nucleophiles than tert-butoxy .

Conformational and Reactivity Differences

Compound Name CAS No. Key Feature Reactivity Profile
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid 591-11-7 α,β-Unsaturated ketone Prone to Michael additions; conjugation stabilizes enolate intermediates .
4-(4-Butoxy-2-methyl-phenyl)-4-oxo-butyric acid 856808-04-3 Methyl-substituted phenyl Methyl group increases steric hindrance, slowing electrophilic substitution .

Reactivity Insights :

  • Unsaturated Systems : Enhanced reactivity in cycloadditions and redox reactions .
  • Steric Effects : Bulky substituents (e.g., tert-butoxy, methyl-phenyl) reduce reaction rates in SN2 mechanisms .

Biological Activity

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid, also known as (S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid, is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anti-inflammatory and analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O4, with a molecular weight of 278.35 g/mol. Its structure includes a tert-butoxy group, a ketone, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC16H22O4
Molecular Weight278.35 g/mol
Functional GroupsTert-butoxy, Ketone, Carboxylic Acid
Stereochemistry(S) Configuration

Biological Activity

Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Potential interactions with pain receptors suggest its use in pain management therapies.

The presence of the phenethyl moiety enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects involves binding to specific proteins and enzymes. Preliminary findings indicate:

  • Binding Affinity : The compound interacts with receptors linked to pain pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes responsible for inflammatory mediators, thus reducing inflammation.

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study on Anti-inflammatory Drug Development :
    • Researchers investigated the efficacy of this compound in reducing inflammation in animal models.
    • Results showed a significant decrease in inflammatory markers compared to control groups.
  • Clinical Trials for Pain Management :
    • A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic pain.
    • Initial findings indicated promising analgesic effects with minimal side effects.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-Oxo-4-phenylbutanoic acidC12H12O3Lacks tert-butoxy group; simpler structure
4-(tert-butoxy)-4-oxobutanoic acidC8H14O4Smaller size; different biological activity
Phenethylbutanoic acidC16H22O2No ketone or tert-butoxy group; different reactivity

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not observed in these similar compounds.

Q & A

Q. How are stereochemical outcomes analyzed in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H. Compare retention times with standards .
  • X-ray Crystallography : Determine absolute configuration for crystalline derivatives, as applied to tert-butyl-protected amino acids .

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